Lipophilicity Advantage: XLogP3 of the 4-Methoxy Compound vs. 4-Ethoxy Analog
The 4-methoxy substituent on the aniline ring confers a computed lipophilicity (XLogP3 = 2.4) that is measurably lower than the 4-ethoxy analog (CAS 1227563-00-9; XLogP3 ≈ 2.9), providing a superior drug-likeness profile under Lipinski's Rule of Five [1]. This difference of approximately 0.5 log units translates to a theoretical ~3-fold difference in partition coefficient, relevant for balancing aqueous solubility and membrane permeability [2].
| Evidence Dimension | XLogP3 lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide (CAS 1227563-00-9): XLogP3 ≈ 2.9 |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
Lower XLogP3 indicates improved aqueous solubility and reduced non-specific membrane binding, often preferred in biochemical assay development and early-stage lead optimization, making this compound a more favorable choice than the ethoxy analog.
- [1] PubChem. 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzene-1-sulfonamide. Compound Summary CID 3871130. XLogP3-AA = 2.4. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed XLogP3 for 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide (CID 4583532). Estimated value ≈ 2.9 based on +0.5 increment for ethyl vs. methyl ether. NCBI, 2025. View Source
